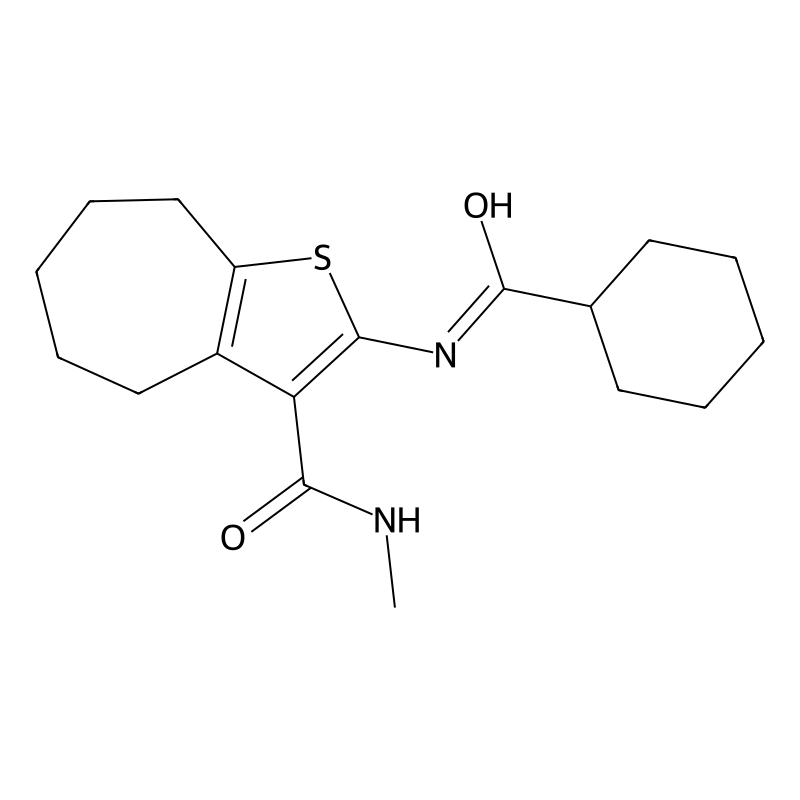2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound consists of a cycloheptathiophene backbone, which is fused with a cyclohexane amide substituent and a methyl group at the nitrogen position. This intricate structure contributes to its potential pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 290.38 g/mol. The presence of both nitrogen and sulfur atoms in its structure enhances its reactivity and interaction with biological targets.
The chemical reactivity of 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be attributed to the functional groups present in its structure. The amide group can participate in various reactions such as hydrolysis and acylation. Additionally, the thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Notably, the compound has been studied for its ability to inhibit specific biological pathways, such as those involved in viral replication. For example, related thiophene compounds have shown activity against SARS-CoV-2 by targeting viral macrodomain proteins .
The biological activity of 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is primarily linked to its potential as an antiviral agent. Research indicates that compounds within this class can inhibit the replication of viruses by interfering with their enzymatic functions. For instance, certain thiophene derivatives have been validated as hits in high-throughput screening for their ability to repress coronavirus replication by targeting specific viral proteins .
Moreover, the structural features of this compound suggest it may also possess anti-inflammatory and anticancer properties, although further studies are required to establish these effects conclusively.
The synthesis of 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves several key steps:
- Formation of the Thiophene Ring: The initial step often involves the Gewald multicomponent reaction to construct the thiophene framework.
- Amidation: The introduction of the cyclohexane amide group can be achieved through standard amidation techniques involving the reaction of a carboxylic acid derivative with an amine.
- Methylation: The methyl group on the nitrogen can be introduced via methylation reactions using methyl iodide or similar reagents.
The final product is usually purified through recrystallization or chromatography methods to ensure high purity levels .
2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has potential applications in various fields:
- Pharmaceuticals: Due to its antiviral properties, it may serve as a lead compound for developing new antiviral medications.
- Research: Its unique structure makes it a valuable tool for studying biological pathways related to viral infections and other diseases.
- Material Science: Thiophene derivatives are also explored for their conductive properties in organic electronics.
Interaction studies involving 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide have focused on its binding affinity to various biological targets. These studies often utilize techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding mechanisms and affinities.
Research has shown that related compounds can effectively inhibit specific viral proteins by binding to their active sites or allosteric sites . Understanding these interactions is crucial for optimizing the compound's efficacy and developing derivatives with improved activity.
Several compounds share structural similarities with 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-amino-N-(4-methoxyphenyl)-4H,5H,6H,7H,8H-cycloocta[b]thiophene-3-carboxamide | Contains a methoxy group on the phenyl ring | |
| N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | Lacks an amide substituent on cyclohexane | |
| 2-amino-N-(3-methoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | Features a methoxy group at the meta position |
These comparisons illustrate that while these compounds share a common thiophene backbone and carboxamide functionality, variations in substituents lead to distinct chemical properties and potential biological activities.








